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Compound of Interest

Compound Name: Methoxymethyltrimethylsilane

Cat. No.: B088755

Spectroscopic Analysis of
Methoxymethyltrimethylsilane: A Technical
Guide

This guide provides a comprehensive overview of the spectroscopic data for
Methoxymethyltrimethylsilane (MOM-TMS), a compound frequently utilized in organic
synthesis as a protecting group for alcohols. The following sections detail its characteristic
signatures in *H NMR, 8C NMR, IR, and Mass Spectrometry, along with standardized
experimental protocols for data acquisition. This document is intended for researchers and
professionals in the fields of chemical synthesis and drug development.

Spectroscopic Data

The empirical formula for Methoxymethyltrimethylsilane is CsH14OSi, with a molecular
weight of 118.25 g/mol . Its structure, CH3sOCH:2Si(CHs)s3, gives rise to distinct and predictable
spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule.
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H NMR (Proton NMR) Data

The *H NMR spectrum of Methoxymethyltrimethylsilane is characterized by three distinct
singlets, corresponding to the three unique proton environments in the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.30 Singlet 3H O-CHs
~3.25 Singlet 2H O-CH2-Si
~0.10 Singlet 9H Si-(CH3)3

Note: Chemical shifts are approximate and can vary slightly based on the solvent and
concentration used.

13C NMR (Carbon-13 NMR) Data

The proton-decoupled 3C NMR spectrum shows three signals, corresponding to the three non-
equivalent carbon atoms.

Chemical Shift (8) ppm Assighment
~65-75 O-CH2-Si
~50-60 O-CHs
~(-2)-2 Si-(CHs)s

Note: Chemical shifts are approximate and referenced to a standard like Tetramethylsilane
(TMS).[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of Methoxymethyltrimethylsilane displays characteristic absorption bands
corresponding to the vibrations of its specific functional groups.
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Wavenumber . . . .
Intensity Bond Vibration Functional Group
(cm™)
2950-2850 Strong C-H Stretch Alkyl (CHs, CH2)
Si-CHs Symmetric ) )
1260-1245 Strong Trimethylsilyl
Bend
Si-O-C Asymmetric )
1190-1000 Strong Silyl Ether
Stretch
Si-C Stretch / CHs ) )
865-750 Strong Trimethylsilyl

Rock

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of Methoxymethyltrimethylsilane results in a
characteristic fragmentation pattern. The molecular ion peak (M*) at m/z 118 is often weak or
absent due to the lability of the molecule.

m/z (Mass-to-Charge

Ratio) Relative Intensity Proposed Fragment lon
103 Moderate [M - CHs]*

89 Moderate [M - CzHs]* or [Si(CH3)s0]*
75 High [O=Si(CHs3)3]*

73 Base Peak [Si(CH3)s3]*

45 High [CH3OCH2]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy Protocol (*H and *3C)
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Sample Preparation:

o Dissolve approximately 5-10 mg of purified Methoxymethyltrimethylsilane in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, CeDs) in a standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for
chemical shift referencing (6 = 0.00 ppm).

o Ensure the solution is homogeneous and free of any particulate matter.
Instrument Setup:

o Place the NMR tube in the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-
16 scans).

o For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify
the spectrum to singlets. Due to the low natural abundance of 3C, a larger number of
scans (e.g., 128 or more) and a longer acquisition time may be necessary.[3]

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the
spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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o For *H NMR, integrate the signals to determine the relative ratios of the different types of
protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

e Sample Preparation:
o As Methoxymethyltrimethylsilane is a liquid, the neat liquid can be analyzed directly.

o Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr) or the
crystal of an Attenuated Total Reflectance (ATR) accessory.

o If using salt plates, place a second plate on top to create a thin liquid film.
e Instrument Setup:

o Record a background spectrum of the empty IR beam path (or the clean ATR crystal). This
will be automatically subtracted from the sample spectrum.

o Data Acquisition:

o Place the prepared sample in the instrument's sample compartment.

o Acquire the spectrum, typically over a range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Processing:

o The instrument software will perform a Fourier transform on the interferogram to produce
the final IR spectrum (transmittance vs. wavenumber).

o lIdentify and label the major absorption peaks.

Mass Spectrometry (MS) Protocol

e Sample Introduction:
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o Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically
via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for
separation from any impurities.

e lonization:

o Utilize Electron lonization (EIl) as the ionization method. In the ion source, the sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
them to ionize and fragment.[1]

e Mass Analysis:

o The resulting positive ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-
flight).

o The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
o Detection and Data Processing:
o A detector records the abundance of ions at each m/z value.
o The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

o lIdentify the base peak (most intense peak) and other significant fragment ions to elucidate
the fragmentation pattern.

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a liquid chemical sample like Methoxymethyltrimethylsilane.
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of Methoxymethyltrimethylsilane
(1H NMR, 13C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088755#spectroscopic-data-of-
methoxymethyltrimethylsilane-1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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